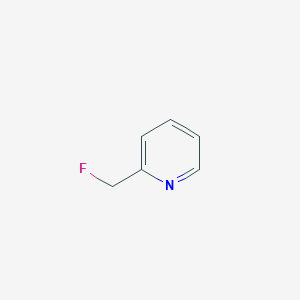
2-(Fluoromethyl)pyridine
Übersicht
Beschreibung
2-(Fluoromethyl)pyridine is a chemical compound with the molecular formula C6H6FN . It is used in various applications due to its unique physical and chemical properties .
Synthesis Analysis
The synthesis of 2-(Fluoromethyl)pyridine involves several steps. One method involves the use of 2-aminopyridines as a starting material, which are then used to synthesize 2-(trifluoromethyl)pyridines . Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® .Molecular Structure Analysis
The molecular structure of 2-(Fluoromethyl)pyridine consists of a pyridine ring with a fluoromethyl group attached . The exact mass of the molecule is 111.048427358 g/mol .Chemical Reactions Analysis
Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
2-(Fluoromethyl)pyridine has a molecular weight of 111.12 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. The Topological Polar Surface Area is 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Conformational Preference in Chemical Structure : 2-(Fluoromethyl)pyridine was found to have a specific stable conformation in its structure, which is relevant for chemical synthesis and modeling. This conformation is influenced by stereoelectronic effects and has implications in the field of organic chemistry (Moberg et al., 1996).
Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, related to 2-(Fluoromethyl)pyridine, have been developed for sensitivity to Fe3+/Fe2+ ions. These compounds have potential applications in biological and environmental sensing (Maity et al., 2018).
Photocatalytic Degradation of Pollutants : The photocatalytic degradation of 2-(Fluoromethyl)pyridine derivatives has been studied for environmental applications, particularly for the removal of hazardous substances from wastewater (Stapleton et al., 2010).
Chemosensors for Fluoride Ions : 2,6-Bis(2-benzimidazolyl)pyridine, related to 2-(Fluoromethyl)pyridine, has been employed as a chemosensor for the detection of fluoride ions, which is important for environmental monitoring and healthcare (Chetia & Iyer, 2008).
Mild and Convenient Fluorination Method : A method for the site-selective fluorination of carbon-hydrogen bonds in pyridines and related nitrogen-bearing arenes has been developed. This method is particularly relevant for the synthesis of fluorinated compounds in pharmaceutical and agrochemical research (Fier & Hartwig, 2013).
Synthesis of Radiotracers : The synthesis of radiotracers using 2-(Fluoromethyl)pyridine derivatives has been studied, which is significant for medical imaging and diagnostics (Horti et al., 1998).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMLGJZQGGQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570797 | |
| Record name | 2-(Fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)pyridine | |
CAS RN |
142062-30-4 | |
| Record name | 2-(Fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



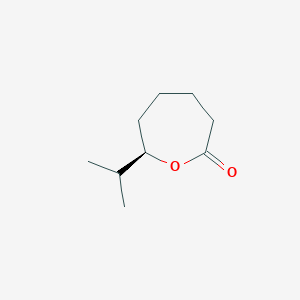
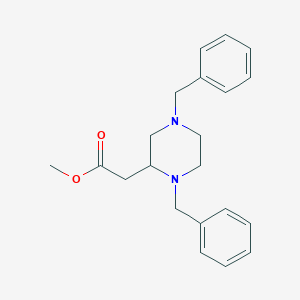

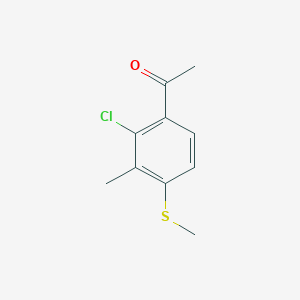
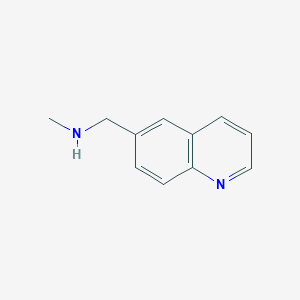
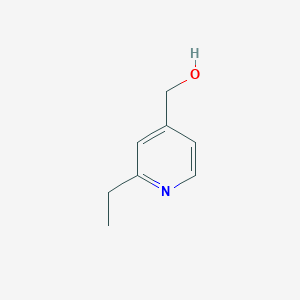
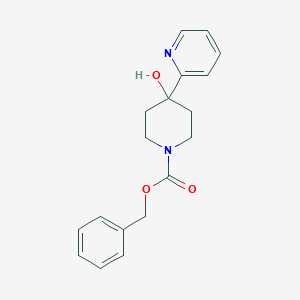
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


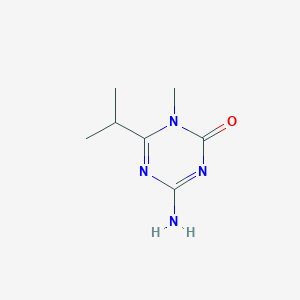


![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)